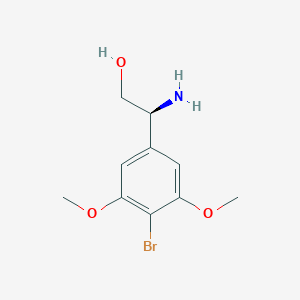![molecular formula C7H13NO3S B13619197 8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione](/img/structure/B13619197.png)
8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This method provides a convenient route to the compound using commercially available reagents . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, which can be further utilized in various chemical and biological applications .
Scientific Research Applications
8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar in structure but lacks the sulfur atom.
1,4-Dioxaspiro[4.5]decane: Contains two oxygen atoms in the spirocyclic framework.
1,4-Thiazaspiro[4.5]decane: Contains sulfur and nitrogen atoms but lacks the oxygen atom.
Uniqueness
8-Oxa-1lambda6-thia-2-azaspiro[4.5]decane-1,1-dione is unique due to its combination of oxygen, sulfur, and nitrogen atoms in a spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H13NO3S |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
8-oxa-1λ6-thia-2-azaspiro[4.5]decane 1,1-dioxide |
InChI |
InChI=1S/C7H13NO3S/c9-12(10)7(1-4-8-12)2-5-11-6-3-7/h8H,1-6H2 |
InChI Key |
GUQAOTQSDCHTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNS(=O)(=O)C12CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



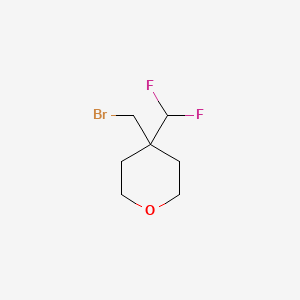
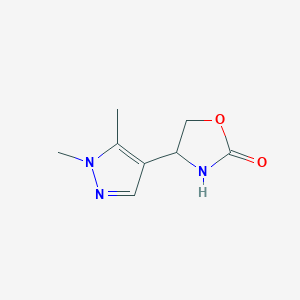
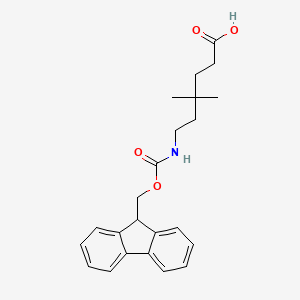
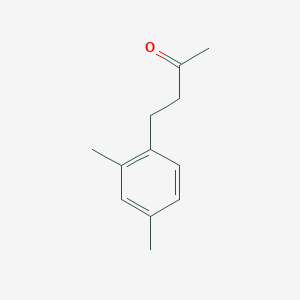
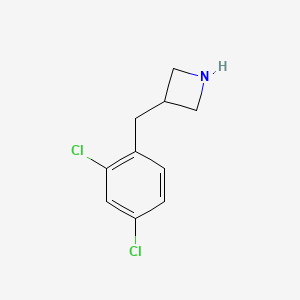


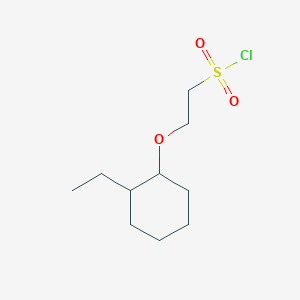
![3-{[(Tert-butoxy)carbonyl]amino}-4,4-dimethyloxolane-3-carboxylic acid](/img/structure/B13619180.png)


